molecular formula C9H16Cl2N4 B6258657 1-(pyrimidin-2-yl)piperidin-3-amine dihydrochloride CAS No. 1185136-14-4

1-(pyrimidin-2-yl)piperidin-3-amine dihydrochloride

Cat. No.: B6258657
CAS No.: 1185136-14-4
M. Wt: 251.2
InChI Key:
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Preparation Methods

The synthesis of 1-(pyrimidin-2-yl)piperidin-3-amine dihydrochloride involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve the use of toluene as a solvent and the addition of methylamine solution, followed by reduction with sodium borohydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like toluene and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(pyrimidin-2-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit protein kinase B (Akt), a key component of intracellular signaling pathways that regulate growth and survival . The binding of this compound to Akt can inhibit its activity, leading to the modulation of downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and pathways, making it valuable in various research applications.

Properties

CAS No.

1185136-14-4

Molecular Formula

C9H16Cl2N4

Molecular Weight

251.2

Purity

95

Origin of Product

United States

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